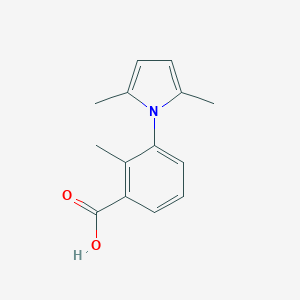

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid

描述

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid (CAS: 83141-00-8) is a benzoic acid derivative with a substituted pyrrole ring. Its molecular formula is C₁₄H₁₅NO₂, and it has a molecular weight of 229.27 g/mol . The compound features a 2,5-dimethylpyrrole group attached to the 3-position of the benzene ring and a methyl group at the 2-position (ortho to the carboxylic acid). Key structural identifiers include:

- SMILES: CC1=CC=C(N1C2=CC=CC(=C2C)C(=O)O)C

- InChIKey: KUCNTTWMSZKVRI-UHFFFAOYSA-N

- LogP: 4.21, indicating moderate lipophilicity .

This compound is a solid at room temperature and is commercially available with ≥95% purity .

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-7-8-10(2)15(9)13-6-4-5-12(11(13)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCNTTWMSZKVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974941 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-82-2, 83141-00-8 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Paal-Knorr Pyrrole Synthesis with Benzoic Acid Derivatives

The Paal-Knorr method is widely employed for pyrrole ring formation. For this compound, the protocol involves:

-

Diketone preparation : Reacting 2,5-hexanedione with ammonium acetate in acetic acid to form 2,5-dimethylpyrrole.

-

Coupling with 2-methylbenzoic acid : Using a Mitsunobu reaction to attach the pyrrole to the benzoic acid backbone.

Reaction conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Temperature : 0–5°C to minimize esterification side reactions.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Solvent-Free Mechanochemical Synthesis

Inspired by patent CN106458888A, a solvent-free approach reduces environmental impact:

-

Ball-milling technique : Mixing 2-methylbenzoic acid, 2,5-dimethylpyrrole, and potassium carbonate in a planetary mill.

-

Reaction time : 4–6 hours at 30 Hz.

Advantages :

Limitations : Requires post-reaction acidification (HCl) to isolate the product.

Protection/Deprotection Strategies for Carboxylic Acid

To prevent unwanted side reactions during pyrrole coupling:

-

Methyl ester protection : Treating 2-methylbenzoic acid with methanol and sulfuric acid to form methyl 2-methylbenzoate.

-

Deprotection : Hydrolysis using NaOH (2M) at 80°C for 2 hours.

Key data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 4h | 92 |

| Deprotection | NaOH (2M), 80°C, 2h | 89 |

Advanced Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity:

Characterization data :

-

¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 6H, pyrrole-CH₃), 2.45 (s, 3H, benzoic acid-CH₃), 6.82 (s, 2H, pyrrole-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Paal-Knorr + Mitsunobu | 72 | 98 | Moderate (solvent use) |

| Mechanochemical | 85 | 95 | Low |

The mechanochemical method outperforms traditional routes in sustainability but requires optimization for industrial scalability .

化学反应分析

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

科学研究应用

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of advanced materials and polymers.

作用机制

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Benzene Ring Modifications

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 86454-37-7): Differs in the position of the pyrrole substituent (4- vs. 3-position on the benzene ring).

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS: 313701-78-9):

Thiophene-Containing Analogues

- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid (Pyrrothiogatain, CAS: 477888-48-5):

Derivatives with Ester Functional Groups

- Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 15898-26-7):

Substituted Benzoic Acid Derivatives

- 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 332898-63-2):

Data Tables

生物活性

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid (CAS No. 83141-00-8) is a compound of interest due to its potential biological activities. The structural features of this compound suggest it may possess various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antiproliferative effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO2, with a molecular weight of 229.27 g/mol. Its structure features a pyrrole ring substituted with methyl groups and a benzoic acid moiety, which may contribute to its biological activity.

Case Studies

- Pyrrole Derivatives : A study highlighted that pyrrole-containing compounds demonstrated effective antimicrobial activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against S. aureus . This suggests that the structural features of pyrrole derivatives could be leveraged in developing new antibacterial agents.

- Related Compounds : Another investigation into pyrrole-based benzamide derivatives revealed high activity against both Gram-positive and Gram-negative bacteria, indicating the potential for similar efficacy in derivatives like this compound .

Antiproliferative Activity

The antiproliferative effects of compounds similar to this compound have been documented in various studies.

Research Findings

- Cancer Cell Lines : Compounds with structural similarities to this compound have shown significant antiproliferative activity against human tumor cell lines. For instance, certain pyrrole derivatives exhibited GI50 values in the nanomolar range against various cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific cellular pathways or enzymes crucial for cancer cell growth and survival .

Summary of Biological Activities

The following table summarizes key biological activities observed in related compounds:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted pyrrole intermediates and benzoic acid derivatives. For example, describes the use of intermediates like (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-ene-1-carboxylic acid in multi-step syntheses involving palladium-catalyzed cross-coupling or acid-catalyzed cyclization . Key steps include protecting group strategies (e.g., tert-butyl esters) and purification via column chromatography.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, details NMR analysis of similar pyrrole derivatives, where aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm), and methyl groups on the pyrrole ring resonate near δ 2.1–2.3 ppm . HRMS data (e.g., m/z calculated for C₁₅H₁₇NO₂: [M+H]⁺ = 260.1281) confirm molecular weight.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation via oxidation or photolysis. and highlight the importance of avoiding moisture and light, as pyrrole derivatives are prone to hydrolysis and radical-mediated decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) for coupling efficiency ().

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().

- Temperature Control : Maintaining 80–100°C during cyclization steps minimizes side reactions ().

Q. How to resolve discrepancies in NMR data interpretation for structural confirmation?

- Methodological Answer :

- 2D NMR : Use COSY and HSQC to assign overlapping proton signals (e.g., aromatic vs. pyrrole protons).

- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted shifts ( ) .

- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation (not explicitly cited but standard practice).

Q. What strategies are effective for introducing functional groups to the pyrrole ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Br/Cl) using N-bromosuccinimide (NBS) in acetic acid ().

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups ().

- Reductive Amination : Modify the methyl group on the benzoic acid moiety via NH₂ insertion ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。